2-(2,4-二氧代-1,3-噻唑烷-5-亚甲基)乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

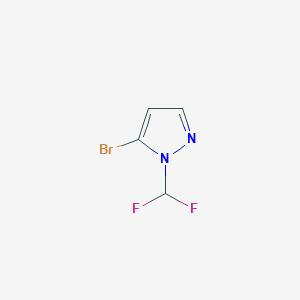

“2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid” is a chemical compound with the empirical formula C5H3NO4S . It has a molecular weight of 173.15 . The compound is solid in form .

Synthesis Analysis

Thiazolidine motifs, which include “2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid”, are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . They are used as vehicles in the synthesis of valuable organic combinations . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis

The molecular structure of “2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid” can be represented by the SMILES stringO=C(S/1)NC(C1=C\C(O)=O)=O . Chemical Reactions Analysis

Thiazolidine derivatives, including “2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid”, have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity .Physical And Chemical Properties Analysis

“2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid” is a solid compound . It has an empirical formula of C5H3NO4S and a molecular weight of 173.15 .科学研究应用

Medicine: Antidiabetic Agent

The thiazolidinedione (TZD) core of this compound is structurally similar to certain antidiabetic drugs . TZDs are known to activate peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a significant role in the regulation of insulin sensitivity. Research into the modification of the TZD core, including the addition of acetic acid groups, could lead to the development of new antidiabetic medications with potentially improved efficacy or reduced side effects.

Agriculture: Plant Growth Regulation

Compounds with a thiazolidine structure have been explored for their potential use in agriculture, particularly as plant growth regulators . The ability to modify plant growth and development by chemical means is crucial for improving crop yields and quality. The specific compound could be investigated for its effects on plant hormone activity and stress response modulation.

Material Science: Heterocyclic Building Blocks

In material science, heterocyclic compounds like thiazolidines serve as building blocks for creating novel materials with unique properties . The acetic acid moiety could provide additional reactive sites for polymerization or for the formation of composites, which could be useful in developing new materials for industrial applications.

Environmental Science: Biodegradation Studies

The environmental impact of chemicals is a growing concern, and research into the biodegradation of synthetic compounds is vital . As a sulfur-containing heterocycle, 2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid could be studied for its environmental persistence and degradation pathways, contributing to safer chemical design practices.

Biochemistry: Enzyme Inhibition

Thiazolidines have been studied for their role as enzyme inhibitors, which can have significant biochemical applications . For instance, they can be used to modulate metabolic pathways or to study enzyme mechanisms. This particular compound could be a candidate for exploring its inhibitory effects on specific enzymes relevant to human health or disease.

Pharmacology: Antimicrobial Activity

The antimicrobial properties of thiazolidine derivatives make them candidates for the development of new antibiotics . With antibiotic resistance being a major global health issue, the synthesis and testing of new thiazolidine-based compounds, such as 2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid, could lead to the discovery of novel antimicrobial agents.

作用机制

Target of Action

It is known to be used in organic synthesis for constructing compounds with a 1,3-thiazolidinone structure . In the agricultural field, it can serve as a precursor for fungicides and bioactive molecules .

Mode of Action

As a synthetic reagent, it likely interacts with other molecules to form new compounds with a 1,3-thiazolidinone structure .

Result of Action

As a synthetic reagent, its primary function is likely to facilitate the formation of new compounds with a 1,3-thiazolidinone structure .

安全和危害

未来方向

Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . The accessible clinical applications in various biological targets are critically reviewed . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid involves the reaction of thiosemicarbazide with ethyl acetoacetate followed by cyclization and oxidation.", "Starting Materials": [ "Thiosemicarbazide", "Ethyl acetoacetate", "Sodium ethoxide", "Hydrochloric acid", "Sodium nitrite", "Sodium nitrate", "Sulfuric acid" ], "Reaction": [ "Thiosemicarbazide is reacted with ethyl acetoacetate in the presence of sodium ethoxide to form 2-(1-ethyl-2-oxo-2,5-dihydro-1,3-thiazol-4-yl)acetic acid.", "The above product is then cyclized by adding hydrochloric acid to form 2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid.", "Finally, the product is oxidized using a mixture of sodium nitrite, sodium nitrate, and sulfuric acid to obtain the desired compound." ] } | |

CAS 编号 |

5374-29-8 |

产品名称 |

2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid |

分子式 |

C5H3NO4S |

分子量 |

173.1 |

纯度 |

95 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。